Diflucortolone pivalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15845-96-2 |
|---|---|
Molecular Formula |
C27H36F2O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
UWGRWFCLGQWKPR-GSTUPEFVSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Other CAS No. |
15845-96-2 |
Origin of Product |
United States |
Molecular Mechanisms of Action and Receptor Interactions
The biological activity of diflucortolone (B194688) pivalate (B1233124) is initiated by its interaction with specific intracellular receptors, leading to a cascade of events that ultimately alters cellular function.
Glucocorticoid Receptor Binding Dynamics
The cornerstone of diflucortolone pivalate's action is its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
The selectivity of glucocorticoids for the GR over other steroid receptors, such as the progesterone receptor (PR), is also a key factor. Structural similarities between the binding domains of the GR and PR can lead to cross-reactivity. Generally, the selectivity for the GR tends to decrease as the lipophilicity of the glucocorticoid increases.
Table 1: Comparative Glucocorticoid Receptor Relative Binding Affinity (RBA) This table presents RBA values for several common glucocorticoids to provide context for receptor affinity. Dexamethasone (B1670325) is often used as a reference standard with an RBA of 100.
| Compound | Relative Binding Affinity (RBA) |
|---|---|
| Dexamethasone | 100 |
| Fluticasone (B1203827) Propionate (B1217596) | 1775 |
| Budesonide | 935 |
| This compound | Data not available in cited sources; classified as a potent glucocorticoid |
Upon entering a target cell, this compound binds to the GR, which resides in the cytoplasm in an inactive state, complexed with chaperone proteins like heat shock protein 90 (hsp90). This binding event triggers a conformational change in the receptor, causing the dissociation of the chaperone proteins. This activation exposes a nuclear localization signal on the GR.
The newly formed this compound-receptor complex then translocates from the cytoplasm into the cell nucleus. Inside the nucleus, the activated complex is capable of interacting directly with DNA to modulate gene expression.
The primary mechanism by which the this compound-GR complex influences gene transcription is through direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). These GREs are located in the promoter regions of target genes. The GR typically binds to these elements as a homodimer (a complex of two identical receptor-ligand units).
Research has shown that the binding of the glucocorticoid receptor to GREs can be cooperative. The presence of two GREs, even when separated by a significant distance, can synergistically enhance the induction of gene expression, indicating a cooperative interaction between the receptor dimers bound to these sites. This binding event serves as the crucial link between the presence of the glucocorticoid and the subsequent change in the rate of gene transcription.
Gene Transcription Modulation and Cellular Responses
The interaction between the this compound-GR complex and GREs leads to the modulation of gene transcription, either increasing (transactivation) or decreasing (transrepression) the synthesis of messenger RNA (mRNA) from specific genes.
A key therapeutic action of glucocorticoids like this compound is the suppression of inflammation. This is achieved, in part, by increasing the transcription of genes that encode anti-inflammatory proteins. This process, known as transactivation, is a direct result of the GR complex binding to positive GREs on these genes. By enhancing the expression of anti-inflammatory mediators, this compound can effectively counteract inflammatory processes at the molecular level.
The induction of the enzyme Tyrosine Aminotransferase (TAT) in the liver is a classic and well-studied example of gene upregulation by glucocorticoids. The TAT gene contains GREs in its upstream regulatory region. The binding of the glucocorticoid-receptor complex to these GREs robustly stimulates the transcription of the TAT gene, leading to increased synthesis of the TAT enzyme. core.ac.uk
Studies on other glucocorticoids have demonstrated that this induction is directly related to the binding of the hormone to specific receptors. nih.gov The kinetics of TAT induction and deinduction correlate with the association and dissociation of the steroid from its receptor. nih.gov While specific studies detailing TAT induction by this compound were not identified, its action as a potent GR agonist implies it would follow this established mechanistic pathway, serving as a model for glucocorticoid-mediated gene transactivation. In some contexts, the full induction of TAT requires the concerted action of both a glucocorticoid and other signaling molecules like cyclic AMP (cAMP). nih.gov
Suppression of Pro-inflammatory Gene Expression
A major component of the anti-inflammatory action of this compound is its ability to repress the expression of genes encoding for a wide array of pro-inflammatory molecules. This trans-repression mechanism is as critical as the induction of anti-inflammatory genes.
This compound effectively suppresses the production of various pro-inflammatory cytokines and chemokines. As a corticosteroid, it is understood to inhibit the expression of interleukins (such as IL-1, IL-2, IL-6, IL-8, and IL-17), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). patsnap.comnih.govnih.gov This inhibition occurs at the transcriptional level, where the activated glucocorticoid receptor interferes with the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By preventing these factors from binding to their target DNA sequences, corticosteroids block the transcription of numerous inflammatory genes. soton.ac.uk For example, studies with the corticosteroid budesonide have shown a significant decrease in the number of submucosal cells staining for granulocyte-macrophage colony-stimulating factor (GM-CSF) and TNF-α. soton.ac.uk Chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation, are also downregulated. patsnap.comresearchgate.net
Below is an interactive table summarizing the key cytokines and chemokines generally inhibited by potent corticosteroids.
| Cytokine/Chemokine | Primary Function in Inflammation |
| Interleukin-1 (IL-1) | Induces fever, activates lymphocytes, and promotes the production of other inflammatory mediators. |
| Interleukin-2 (IL-2) | A key cytokine in the proliferation of T lymphocytes. |
| Interleukin-6 (IL-6) | Promotes the acute phase response and is involved in both acute and chronic inflammation. |
| Interleukin-8 (IL-8) | A potent chemoattractant for neutrophils and other granulocytes. |
| Interleukin-17 (IL-17) | Plays a crucial role in host defense against extracellular pathogens and in the pathogenesis of autoimmune diseases. |
| Tumor Necrosis Factor-alpha (TNF-α) | A central regulator of inflammation, apoptosis, and immune system development. |
| Interferon-gamma (IFN-γ) | A key cytokine in the activation of macrophages and the promotion of a Th1-mediated immune response. |
| Chemokines (e.g., CCL2, CCL5, CXCL10) | Mediate the migration of leukocytes to sites of inflammation. |
The recruitment of leukocytes from the bloodstream into inflamed tissues is a critical step in the inflammatory cascade and is mediated by adhesion molecules expressed on the surface of both leukocytes and endothelial cells. Corticosteroids like this compound suppress the expression of these adhesion molecules. patsnap.compatsnap.com This includes the downregulation of molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. soton.ac.uk By reducing the expression of these molecules, this compound impedes the adhesion and subsequent migration of inflammatory cells to the site of inflammation, thereby reducing the inflammatory infiltrate.
While the primary focus of this compound's action is on inflammatory mediators, it can also modulate the expression of certain growth factors. The specific effects on various growth factors are complex and can be context-dependent. Some studies suggest that glucocorticoids can inhibit the expression of certain pro-inflammatory growth factors.
Downstream Signaling Pathways and Inflammatory Cascade Inhibition
The molecular actions of this compound at the level of gene expression translate into the inhibition of multiple downstream signaling pathways that are crucial for the propagation of the inflammatory cascade. By suppressing the production of cytokines, chemokines, and adhesion molecules, this compound effectively disrupts the positive feedback loops that amplify and sustain inflammation. nih.gov
Key inflammatory signaling pathways inhibited by the actions of this compound include:
NF-κB Signaling: As mentioned, the activated glucocorticoid receptor can directly interact with and inhibit the function of NF-κB, a master regulator of inflammatory gene expression. soton.ac.uk
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are also involved in the production of inflammatory mediators. Corticosteroids can interfere with these pathways, further reducing the inflammatory response.
JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is activated by many cytokines. By inhibiting the production of these cytokines, corticosteroids indirectly suppress the activation of this pathway.
The culmination of these molecular events is a potent and broad-spectrum anti-inflammatory effect, which underlies the therapeutic utility of this compound in a range of inflammatory skin conditions.
Phospholipase A2 Inhibition and Lipocortin Induction
A cornerstone of the anti-inflammatory action of this compound is its ability to indirectly inhibit the enzyme Phospholipase A2 (PLA2). taylorandfrancis.comnih.gov This is not achieved by direct enzymatic binding, but rather through the induction of a class of PLA2 inhibitory proteins known as lipocortins, particularly lipocortin-1 (also called annexin-1). taylorandfrancis.compatsnap.com After diflucortolone binds to its receptor and the complex moves to the nucleus, it alters gene expression to increase the production of lipocortin-1. patsnap.com This newly synthesized lipocortin-1 then interferes with the activity of PLA2. nih.govpatsnap.com
The inhibition of Phospholipase A2 is a critical rate-limiting step in the arachidonic acid (AA) pathway. mdpi.com PLA2 is the enzyme responsible for hydrolyzing phospholipids in the cell membrane to release arachidonic acid. taylorandfrancis.comwikipedia.org By inducing lipocortin to inhibit PLA2, this compound effectively prevents the liberation of arachidonic acid from membrane-bound stores. taylorandfrancis.comnih.gov This action halts the supply of the primary substrate needed for the synthesis of major inflammatory mediators. mdpi.comwikipedia.org
With the release of arachidonic acid blocked, the subsequent enzymatic pathways that produce potent pro-inflammatory eicosanoids are also suppressed. mdpi.comnih.gov Free arachidonic acid is the precursor for two major enzymatic pathways:
Cyclooxygenase (COX) Pathway : This pathway converts arachidonic acid into prostanoids, including prostaglandins (B1171923). mdpi.comnih.gov Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. frontiersin.org
Lipoxygenase (LOX) Pathway : This pathway metabolizes arachidonic acid into leukotrienes. nih.govnih.gov Leukotrienes, particularly the cysteinyl leukotrienes, are potent bronchoconstrictors and increase vascular permeability, while Leukotriene B4 is a powerful chemoattractant for neutrophils. frontiersin.orgnih.gov
By controlling the availability of arachidonic acid, this compound effectively downregulates the entire cascade, leading to a significant reduction in the biosynthesis of both prostaglandins and leukotrienes. taylorandfrancis.comnih.gov
Table 1: Key Mediators in the Arachidonic Acid Pathway
| Enzyme/Protein | Precursor | Product(s) | Role in Inflammation | Effect of this compound |
|---|---|---|---|---|
| Lipocortin-1 | N/A | N/A | Inhibits Phospholipase A2 | Induction/Upregulation taylorandfrancis.compatsnap.com |
| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid | Releases precursor for eicosanoids | Indirect Inhibition taylorandfrancis.comnih.gov |
| Cyclooxygenase (COX) | Arachidonic Acid | Prostaglandins, Thromboxanes | Vasodilation, vascular permeability, pain mdpi.comfrontiersin.org | Reduced Biosynthesis nih.gov |
| Lipoxygenase (LOX) | Arachidonic Acid | Leukotrienes | Chemotaxis, bronchoconstriction, vascular permeability nih.govnih.gov | Reduced Biosynthesis nih.gov |
Cellular Membrane Stabilization
Corticosteroids like diflucortolone valerate (B167501) are known to stabilize cellular and subcellular membranes. patsnap.com This includes the lysosomal membranes within inflammatory cells such as neutrophils. nih.gov The stabilization of these membranes is significant because it prevents the release of lytic enzymes and other pro-inflammatory mediators contained within the lysosomes. nih.gov Damage to cellular membranes can make them more susceptible to lipid peroxidation, and stabilization helps prevent this secondary damage. nih.gov By maintaining membrane integrity, this compound limits the amplification of the inflammatory response and subsequent tissue damage caused by the release of these cytotoxic components. patsnap.comnih.gov
Modulation of Inflammatory Cell Migration
A crucial aspect of the anti-inflammatory effect of this compound is its ability to suppress the migration and accumulation of inflammatory cells at the site of inflammation. patsnap.com This is achieved by downregulating the expression of various molecules, such as adhesion molecules and chemotactic factors, that are essential for guiding these cells to the inflamed tissue. patsnap.com
This compound inhibits the process of neutrophil chemotaxis, which is the directed migration of neutrophils toward a chemical gradient of chemoattractants. patsnap.com Neutrophils are among the first cells to arrive at a site of inflammation, and their recruitment is a key event in the acute inflammatory response. nih.gov The drug interferes with this process, reducing the influx of neutrophils into the inflamed area. patsnap.com This limits the release of damaging enzymes and reactive oxygen species from neutrophils, thereby mitigating tissue injury.
In addition to neutrophils, this compound also reduces the infiltration of macrophages into inflamed tissues. patsnap.com Macrophages play a central role in both initiating and sustaining inflammatory responses, as well as in the transition to chronic inflammation. nih.govresearchgate.net By impairing macrophage migration and accumulation, this compound helps to curtail the inflammatory process. patsnap.comnih.gov Furthermore, corticosteroids can modulate macrophage function, potentially shifting them towards a more anti-inflammatory phenotype, which aids in the resolution of inflammation. nih.govresearchgate.net
Vasoconstrictive and Permeability Modulatory Effects of this compound
This compound, a potent topical corticosteroid, exerts significant effects on the cutaneous vasculature, leading to vasoconstriction and modulation of vascular permeability. These actions are fundamental to its anti-inflammatory and therapeutic efficacy.
Vasoconstrictive Effects
The vasoconstrictive property of this compound is a hallmark of its pharmacodynamic activity and is commonly used to assess its potency. This effect is macroscopically visible as skin blanching or whitening at the site of application. The underlying mechanism involves the inhibition of the synthesis and release of various vasodilating mediators, such as prostaglandins and nitric oxide.
Research studies have consistently demonstrated the potent vasoconstrictive activity of diflucortolone esters. The vasoconstrictor assay, or skin blanching test, is a standardized in vivo method to determine the bioequivalence and relative potency of topical corticosteroid formulations. In such assays, the degree of skin pallor is visually assessed or measured using a chromameter.
Comparative studies have highlighted the high potency of diflucortolone. For instance, diflucortolone valerate, a closely related ester, has been shown to be approximately 100 times more effective in vasoconstriction than fluocortolone (B1672899) when compared in the same vehicle base nih.gov. Further comparisons have indicated that while a 0.05% betamethasone-17,21-dipropionate cream may be superior, diflucortolone valerate preparations are generally more or at least equally effective as many other commercially available corticosteroids nih.gov.
Comparative Vasoconstrictive Potency of Diflucortolone Valerate
| Compound | Relative Vasoconstrictive Potency | Notes |
|---|---|---|
| Diflucortolone Valerate | High | Significantly more potent than many other corticosteroids. |
| Fluocortolone | Low | Diflucortolone valerate is ~100 times more potent in the same base nih.gov. |
| Betamethasone-17,21-dipropionate (0.05% cream) | Very High | Considered superior to diflucortolone valerate cream in some studies nih.gov. |
| Fluocinolone (B42009) Acetonide (0.025%) | High | Significant differences in blanching activity noted when compared to diflucortolone valerate preparations nih.gov. |
Permeability Modulatory Effects
In addition to its vasoconstrictive action, this compound plays a crucial role in modulating vascular permeability. In inflammatory conditions, various mediators lead to increased capillary permeability, resulting in plasma exudation, edema, and the recruitment of inflammatory cells. Corticosteroids counteract these effects by stabilizing the endothelial barrier.
The molecular mechanisms underlying the reduction in vascular permeability by glucocorticoids are complex and involve the regulation of endothelial cell junctions. Glucocorticoids have been shown to increase the expression of tight junction proteins, such as claudins and occludin, which are critical for maintaining the integrity of the endothelial barrier. This leads to a decrease in the paracellular flux of fluids and macromolecules.
In vitro studies on endothelial cell monolayers provide a model for investigating the effects of corticosteroids on vascular permeability. A key parameter measured in these studies is the transendothelial electrical resistance (TEER), where an increase in TEER indicates enhanced barrier function and reduced permeability. While specific data for this compound is limited, studies with other potent glucocorticoids like dexamethasone demonstrate these effects. For example, dexamethasone has been shown to induce a time- and dose-dependent increase in TEER in intestinal epithelial cell monolayers, a model system for barrier function physiology.org. This effect is associated with the upregulation of sealing tight junction proteins and the downregulation of pore-forming ones physiology.org. Furthermore, glucocorticoids can preserve the integrity of tight and adherens junctions under pro-inflammatory conditions nih.gov.
Effect of a Potent Glucocorticoid (Dexamethasone) on Endothelial Barrier Function (In Vitro)
| Parameter | Effect of Dexamethasone | Mechanism |
|---|---|---|
| Transendothelial Electrical Resistance (TEER) | Increase | Enhancement of endothelial barrier integrity physiology.orgnih.gov. |
| Claudin-2 Expression | Decrease | Reduction of a pore-forming tight junction protein physiology.org. |
| Claudin-4 Expression | Increase | Upregulation of a sealing tight junction protein physiology.org. |
| Occludin and ZO-1 Expression | Increase/Stabilization | Strengthening of tight junction complexes nih.gov. |
By causing vasoconstriction and reducing vascular permeability, this compound effectively diminishes the cardinal signs of inflammation, such as erythema (redness) and edema (swelling), at the site of application.
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for Diflucortolone (B194688) Pivalate (B1233124)
The industrial synthesis of diflucortolone pivalate involves several key steps, each optimized to ensure high yield and purity. These routes often start from more readily available corticosteroid precursors.
The final step in the synthesis of this compound is the esterification of the C21 hydroxyl group of diflucortolone with pivalic acid or its derivatives. The optimization of this reaction is critical for maximizing yield and minimizing by-products.
Several factors influence the efficiency of the esterification process:
Activating Agent: The use of coupling agents is common. For instance, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) with a base like N-methylimidazole (NMI) or pyridine (B92270) in solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) can facilitate high yields. organic-chemistry.org
Catalyst: Both acid and base catalysts can be employed. Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been shown to be effective in promoting esterification, even in aqueous environments, by creating hydrophobic microenvironments that favor dehydration. organic-chemistry.org
Reaction Conditions: Temperature and reaction time are critical parameters. For example, in some esterification processes, maintaining a temperature above 25°C is necessary to ensure complete reaction, balancing reaction rate with product stability.
Solvent-Free Systems: Research into enzymatic esterification using lipases, such as Candida rugosa lipase, has explored solvent-free systems. mdpi.comnih.gov The optimization in these systems involves managing the substrate molar ratio and biocatalyst loading to achieve high conversion rates. mdpi.com
A study on the synthesis of polyol-oleates demonstrated the importance of optimizing reaction temperature, time, and molar ratios of reactants for achieving high ester yields. For instance, the esterification of unsaturated palm fatty acid distillate with trimethylolpropane (B17298) (TMP) showed an optimal temperature of 150°C and a reaction time of 6 hours to achieve a 91% tri-ester yield. ijcce.ac.ir
Regioselectivity is paramount in the synthesis of corticosteroids to ensure that reactions occur at the desired position on the steroid nucleus. In the context of this compound synthesis, this primarily concerns the selective esterification of the C21 hydroxyl group over other hydroxyl groups, such as the one at C11.
The development of regioselective synthetic methods is an active area of research. For example, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, have been developed to achieve high regioselectivity in the formation of specific chemical bonds. organic-chemistry.org While not directly applied to this compound in the provided context, these principles of using specific ligands and reaction conditions to control the site of reaction are broadly applicable in complex organic synthesis. organic-chemistry.orgnih.govprimescholars.com The synthesis of novel functionalized organochalcogen compounds through chalcogenocyclofunctionalization reactions also highlights the importance of regioselectivity, where the choice of reagents and conditions directs the formation of specific isomers. mdpi.com
A key transformation in the synthesis of some corticosteroids, including the precursor to diflucortolone, is the deoxygenation at the C17 position. Patent WO2012011106A1 describes an improved, single-step process for the preparation of 17-desoxy-corticosteroids with high regioselectivity. googleapis.comgoogleapis.comgoogle.com
This process involves reacting a 17-hydroxy corticosteroid starting material with an excess of trimethylsilyl (B98337) iodide (TMSI) in an aprotic solvent. googleapis.com The reaction is typically carried out at low temperatures, for instance, -20°C, and is quenched with a reducing agent like sodium thiosulfate (B1220275). googleapis.comgoogle.com For example, the synthesis of diflucortolone from flumethasone (B526066) using this method resulted in a 93% yield. googleapis.comgoogleapis.comgoogle.com
The patent highlights several advantages over previous multi-step methods, including:
High Regioselectivity: The process selectively removes the hydroxyl group at C17. googleapis.comgoogle.com
Efficiency: It is a single-step chemical process starting from commercially available materials. googleapis.com
Versatility: The process is applicable to the synthesis of various 17-desoxy corticosteroids, such as Desoximetasone and Clocortolone (B1669192). googleapis.comgoogleapis.comgoogle.com
The synthesis of Clocortolone Pivalate is also detailed, where Clocortolone is first synthesized via deoxygenation and then esterified using pivaloyl chloride in the presence of N,N-Dimethylaminopyridine. google.com
Table 1: Key Parameters of the Patented Deoxygenation Process (WO2012011106A1)
| Parameter | Details | Source |
| Reactant | 17-hydroxy corticosteroid (e.g., Flumethasone) | googleapis.comgoogleapis.com |
| Reagent | Trimethylsilyl iodide (TMSI) | googleapis.comgoogleapis.com |
| Solvent | Aprotic solvent (e.g., Acetonitrile) | googleapis.comgoogleapis.com |
| Temperature | -20°C to 20°C | googleapis.comgoogle.com |
| Reaction Time | 15 minutes to 3 hours | googleapis.com |
| Quenching Agent | Sodium thiosulfate or sodium bisulfite | googleapis.comgoogleapis.com |
| Yield (Diflucortolone) | 93% | googleapis.comgoogleapis.comgoogle.com |
Chemical Transformations and Degradation Pathways
Understanding the chemical stability and degradation of this compound is crucial for its formulation and storage. The primary degradation pathways involve oxidative and reductive processes.
Oxidation is a common degradation pathway for many pharmaceuticals, including corticosteroids. nih.gov For this compound, oxidative processes can be initiated by factors such as light, heat, and the presence of oxidizing agents or metal ions. The steroid nucleus and the side chain are susceptible to oxidation. epo.orggoogleapis.comgoogleapis.com
While specific oxidative degradation products of this compound are not detailed in the provided search results, general mechanisms of steroid oxidation suggest that the dihydroxyacetone side chain and the unsaturated ketone in the A-ring are potential sites of attack. mdpi.com Oxidative degradation can lead to the formation of various products, including epoxides, hydroxylated derivatives, and cleavage products of the side chain, which would result in a loss of biological activity.
The carbonyl groups within the this compound structure, specifically at the C3 and C20 positions, are susceptible to reduction. evitachem.com Reductive reactions can lead to the formation of corresponding alcohol derivatives. The specific products formed will depend on the reducing agent used and the reaction conditions. For instance, powerful reducing agents like sodium borohydride (B1222165) can reduce both ketone groups, while milder, more sterically hindered reagents might show some selectivity. The reduction of these carbonyl groups would significantly alter the molecule's shape and its ability to bind to the glucocorticoid receptor, thereby diminishing its therapeutic effect.
Substitution Reactions
This compound, as a complex steroid molecule, can undergo various substitution reactions. These reactions are often employed to introduce different functional groups, thereby creating derivatives with modified properties. The corticosteroid backbone presents several potential sites for substitution, although reactions are often directed at specific positions to modulate biological activity.
The compound can undergo substitution reactions with various reagents, including halogens and other nucleophiles . While specific examples detailing the substitution reactions directly on the this compound molecule are not extensively documented in public literature, the chemical behavior of related corticosteroids provides significant insight. For instance, the synthesis of analogous compounds often involves nucleophilic substitution. A relevant example is the synthesis of clocortolone pivalate from clocortolone, which proceeds via the reaction with pivaloyl chloride in the presence of N,N-Dimethylaminopyridine. googleapis.comgoogle.com This is a nucleophilic acyl substitution where the hydroxyl group of the corticosteroid acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.
Another pertinent example from corticosteroid chemistry is the synthesis of Dexamethasone (B1670325) pivalate from Dexamethasone 21-mesylate. This transformation occurs through an SN2 mechanism, where the pivalate anion serves as the nucleophile, attacking the C21 carbon and displacing the mesylate leaving group. Such reactions highlight the potential for targeted modifications at the C21 position of the steroid structure, a common strategy for creating prodrug esters like the pivalate.
Interactive Data Table: Examples of Relevant Substitution Reactions in Corticosteroid Synthesis
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Clocortolone | Pivaloyl Chloride, N,N-Dimethylaminopyridine | Nucleophilic Acyl Substitution | Clocortolone Pivalate | googleapis.comgoogle.com |
| Dexamethasone 21-mesylate | Sodium pivalate, Pivalic acid | SN2 Nucleophilic Substitution | Dexamethasone pivalate |
Hydrolytic Cleavage of the Pivalate Ester
A critical chemical transformation for the biological activity of this compound is the hydrolytic cleavage of its pivalate ester bond . This compound itself is considered a prodrug, meaning it is administered in a less active form and is converted into the active therapeutic agent within the body google.com.
The ester linkage at the C21 position is designed to be cleaved by ubiquitous esterase enzymes present in the skin and other tissues . This enzymatic hydrolysis releases the active moiety, fluocortolone (B1672899), along with pivalic acid . The introduction of the bulky pivalate group serves to increase the lipophilicity of the molecule, which enhances its ability to penetrate the skin and other biological membranes . Once it has reached the target site, the cleavage of the ester bond unmasks the active fluocortolone, allowing it to bind to glucocorticoid receptors and exert its anti-inflammatory effects . This bioconversion is a key feature of its mechanism of action .
Reproducibility Protocols in Derivative Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new and improved therapeutic agents. These studies involve synthesizing a series of derivatives of a lead compound and evaluating their biological activity to establish a correlation between chemical structure and therapeutic efficacy mdpi.comnih.gov. To obtain meaningful and reliable SAR data, the synthesis of these derivatives must be highly reproducible.
Ensuring reproducibility in the synthesis of this compound derivatives, or any other compound for SAR studies, requires stringent control over the entire synthetic process. Key protocols and considerations include:
Control of Reaction Conditions: Minor variations in reaction parameters can lead to different products or yields. It is crucial to precisely control temperature, reaction time, pressure, and atmosphere (e.g., using an inert atmosphere of dry nitrogen) google.comgoogle.comgoogleapis.com. The molar ratios of reactants and the choice of solvents (e.g., aprotic solvents like acetonitrile or methylene (B1212753) chloride) must be kept consistent google.comgoogleapis.com.
Purity of Starting Materials and Reagents: The purity of all starting materials and reagents must be verified and consistent across all syntheses to avoid the introduction of impurities that could affect the reaction outcome or the biological assays.
Standardized Work-up and Purification: The procedures for quenching the reaction and isolating the crude product must be standardized. google.comgoogle.com Purification is a critical step for ensuring the high purity of the final compounds. Methods such as crystallization from specific solvent mixtures (e.g., Methanol-Methylene Chloride), and chromatography must be performed under consistent conditions googleapis.comgoogle.com.
Thorough Characterization: Each synthesized derivative must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy googleapis.com. Establishing the identity and purity of each compound is essential for attributing the observed biological activity to the correct chemical structure.
By adhering to these reproducibility protocols, researchers can confidently attribute differences in biological activity to the specific structural modifications made, which is the core objective of SAR studies mdpi.comnih.gov.
Interactive Data Table: Key Protocols for Reproducible Synthesis in SAR Studies
| Protocol Area | Key Considerations | Purpose | Reference |
|---|---|---|---|
| Reaction Conditions | Temperature, Time, Molar Ratios, Solvent Choice, Inert Atmosphere | Ensure consistent reaction pathway and yield. | google.comgoogle.comgoogleapis.com |
| Purification | Crystallization, Chromatography | Isolate the target compound at high purity, removing by-products and unreacted starting materials. | googleapis.comgoogle.com |
| Characterization | NMR, MS, IR Spectroscopy | Confirm the chemical structure and purity of the synthesized derivative. | googleapis.com |
| Documentation | Detailed recording of all steps and analytical data | Allows for repetition of the synthesis and verification of results. | General Practice |
Preclinical Pharmacological Investigations
In Vitro Pharmacological Characterization
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a drug. For diflucortolone (B194688) pivalate (B1233124) and its related compounds, these assays provide a window into its potency and mode of action.
Efficacy Assessment in Cell-Based Assays
The efficacy of corticosteroids is often evaluated using cell-based assays that measure their anti-inflammatory and immunosuppressive effects. A key indicator of the potency of topical corticosteroids is the vasoconstriction assay, which correlates with their anti-inflammatory activity. researchgate.net
In comparative studies, diflucortolone valerate (B167501) has demonstrated potent vasoconstrictive effects. A water/oil emulsion containing a mere 0.001% of diflucortolone valerate was found to be as effective as a 0.1% fluocortolone (B1672899) preparation in a vasoconstriction test on human skin with experimentally induced hyperemia. hres.ca Furthermore, in a head-to-head comparison, a 0.1% diflucortolone valerate cream proved to be more effective or at least equally effective as nine other commercially available corticosteroids in its vasoconstrictive properties. nih.gov Specifically, the fatty ointment formulation of diflucortolone valerate showed statistically significant superiority in vasoconstrictive activity over equivalent formulations of fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate after 10 hours. nih.gov Similarly, the water-in-oil emulsion of diflucortolone valerate was statistically superior to cream formulations of fluocinonide, clobetasol-17-propionate, and betamethasone-17,21-dipropionate after eight hours. nih.gov
These assays, which measure the degree of skin blanching, provide a reliable in vitro surrogate for assessing the anti-inflammatory efficacy of topical corticosteroids like diflucortolone pivalate. researchgate.net
Pharmacodynamic Analysis in Cellular Models
The pharmacodynamic effects of diflucortolone are rooted in its action as a glucocorticoid. patsnap.com Upon entering a target cell, it binds to cytosolic glucocorticoid receptors. patsnap.compatsnap.com This drug-receptor complex then translocates to the nucleus, where it modulates the expression of specific genes. patsnap.compatsnap.com
Cellular models are employed to dissect these mechanisms. A primary action of corticosteroids is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. hres.capatsnap.com These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. hres.capatsnap.com By preventing the release of arachidonic acid from membrane phospholipids, diflucortolone effectively dampens the inflammatory cascade. patsnap.com
Furthermore, pharmacodynamic studies in cellular models demonstrate that corticosteroids like diflucortolone suppress the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation. patsnap.com This is achieved by downregulating the expression of adhesion molecules and chemotactic factors. patsnap.com The stabilization of cell and lysosomal membranes by corticosteroids also contributes to their anti-inflammatory effects by preventing the release of inflammatory substances. patsnap.com
While detailed pharmacodynamic modeling specifically for this compound in cellular systems is not extensively reported in the available literature, the established mechanisms for corticosteroids provide a solid framework for its expected activity.
Receptor Binding Assays
The biological activity of this compound is initiated by its binding to the glucocorticoid receptor (GR). patsnap.com The affinity of a corticosteroid for the GR is a key determinant of its potency. Radioligand binding assays are the standard method for quantifying this interaction, typically determining parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). nih.gov
| Receptor | Ligand | Binding Parameter | Value |
| Glucocorticoid Receptor | Fluticasone (B1203827) Propionate (B1217596) | Kd | 0.5 nM |
| Glucocorticoid Receptor | This compound | - | Data not available |
In Vitro Metabolism and Plasma Protein Binding Studies
The metabolic fate and protein binding characteristics of a drug are crucial for understanding its pharmacokinetic profile. In vitro systems, such as liver microsomes and plasma, are used to assess these parameters. nih.govwikipedia.org
Specific in vitro metabolism studies for this compound using human liver microsomes are not extensively detailed in the reviewed literature. Generally, corticosteroids undergo metabolic transformation in the liver. nih.gov The use of in vitro models like liver microsomes helps in identifying the metabolic pathways and the enzymes responsible, primarily from the cytochrome P450 family. nih.govnih.gov
| Parameter | Compound | Finding |
| In Vitro Metabolism | This compound | Specific data not available in searched literature. |
| Plasma Protein Binding | This compound | Specific data not available in searched literature. |
Drug-Release Profile from Advanced Delivery Systems
To enhance dermal delivery and control the release of corticosteroids, advanced delivery systems such as nanoparticles are investigated. A study on diflucortolone valerate provides insight into this area.
Lecithin (B1663433)/chitosan (B1678972) nanoparticles loaded with diflucortolone valerate were developed to achieve localized delivery within the skin layers. nih.gov In vitro release studies using a dialysis membrane method demonstrated a sustained release of the drug over 24 hours, without an initial burst release. nih.gov This sustained release profile is attributed to the strong interaction between lecithin and chitosan in the nanoparticle structure. nih.gov The study highlighted that these nanoparticle formulations could enhance the retention of diflucortolone valerate in the epidermis and dermis compared to a commercial cream. nih.gov
| Delivery System | Compound | Key Finding |
| Lecithin/Chitosan Nanoparticles | Diflucortolone Valerate | Sustained release over 24 hours with no initial burst. nih.gov |
In Vivo Animal Models for Efficacy and Pharmacodynamic Studies
In vivo animal models are essential for confirming the efficacy and pharmacodynamic properties of a drug in a living organism before human trials.
The anti-inflammatory activity of diflucortolone valerate has been evaluated in the carrageenan-induced rat paw edema model, a standard in vivo assay for assessing anti-inflammatory drugs. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment is measured.
Topical application of a gel formulation containing diflucortolone valerate nanoparticles resulted in a significantly greater inhibition of edema compared to a commercial cream formulation. nih.gov This suggests that the nanoparticle delivery system enhanced the anti-inflammatory effect of the drug in vivo.
Another animal model used to evaluate the topical anti-inflammatory effect is the experimentally induced inflammation of the rat ear. hres.ca In this model, the anti-inflammatory effect of diflucortolone valerate was found to be approximately three times greater than that of fluocortolone. hres.ca Furthermore, its local anti-inflammatory effect was comparable to that of fluocinolone (B42009) acetonide and betamethasone-17-valerate (B13397696). hres.ca
| Animal Model | Compound | Key Finding |
| Carrageenan-induced rat paw edema | Diflucortolone Valerate Nanoparticle Gel | Significantly higher edema inhibition compared to commercial cream. nih.gov |
| Experimentally induced inflammation in rat ear | Diflucortolone Valerate | Approximately 3 times more potent than fluocortolone. hres.ca |
Anti-inflammatory Efficacy Models
The anti-inflammatory capabilities of this compound have been extensively evaluated using several well-characterized models of inflammation. These models induce localized inflammatory responses, allowing for the quantitative assessment of the compound's ability to suppress key inflammatory processes.
Carrageenan-Induced Edema Models (e.g., Rat Paw)
The carrageenan-induced rat paw edema model is a classic and widely used assay for evaluating the anti-inflammatory activity of pharmaceutical compounds. if-pan.krakow.plmdpi.compublichealthtoxicology.com In this model, the injection of carrageenan into the rat's paw elicits an acute inflammatory response characterized by swelling (edema), which can be measured over time. if-pan.krakow.plnih.gov
Studies have demonstrated the significant anti-inflammatory effect of diflucortolone valerate, a closely related ester, in this model. When applied topically, formulations containing diflucortolone valerate have shown a marked ability to reduce paw edema. nih.gov For instance, gel formulations containing diflucortolone valerate nanoparticles exhibited a significant anti-inflammatory effect compared to control groups. nih.gov The progression of paw edema typically sees a prominent increase in thickness within the first hour after carrageenan injection, peaking around the third hour. nih.gov The anti-inflammatory activity is quantified by measuring the change in paw volume. nih.gov
In subcutaneous administration studies within the rat adjuvant-paw-edema test, diflucortolone valerate demonstrated a potent anti-inflammatory effect, being approximately 30 times more potent than fluocortolone and about three times more potent than dexamethasone (B1670325). hres.cahres.ca
Table 1: Effect of Diflucortolone Valerate on Carrageenan-Induced Rat Paw Edema
| Treatment Group | Edema Inhibition (%) | Reference |
| Gel formulations with DFV nanoparticles | Significant (P < 0.05) | nih.gov |
| Subcutaneous diflucortolone valerate | ~30x > fluocortolone | hres.cahres.ca |
| Subcutaneous diflucortolone valerate | ~3x > dexamethasone | hres.cahres.ca |
| This table is interactive. Click on the headers to sort the data. |
Granuloma Formation Models (e.g., Ring-Granuloma Test in Rat)
Granuloma formation represents a chronic inflammatory response and is a key feature of several inflammatory diseases. plos.orgnih.govmdedge.com The ring-granuloma test in rats is a model used to assess the anti-granulomatous activity of corticosteroids. In this test, diflucortolone valerate has been shown to be approximately ten times as active as fluocortolone. hres.cahres.ca This indicates a potent inhibitory effect on the chronic inflammatory processes that lead to granuloma formation.
Experimentally Induced Inflammation Models (e.g., Rat Ear, Human Skin Vasoconstriction)
Other models have further substantiated the anti-inflammatory prowess of this compound's close analogues. In experimentally induced inflammation of the rat ear, the anti-inflammatory effect of diflucortolone valerate was found to be about three times greater than that of fluocortolone. hres.cahres.ca In the same model, its local anti-inflammatory effect was comparable to that of fluocinolone acetonide and betamethasone-17-valerate, but superior to beclomethasone (B1667900) dipropionate. hres.cahres.ca A similar model involving croton oil-induced hemorrhoids in rats also demonstrated the potent anti-inflammatory activity of diflucortolone valerate in suppressing edema and vasopermeability. nih.gov
The vasoconstriction assay on human skin is another critical preclinical test that correlates with the anti-inflammatory potency of topical corticosteroids. nih.govresearchgate.net In this assay, the degree of skin blanching (vasoconstriction) is visually assessed. nih.gov Studies have shown that a water/oil emulsion containing a very low concentration of diflucortolone valerate (0.001%) was as effective as a much higher concentration of fluocortolone (0.1%) in a similar preparation. hres.cahres.ca Furthermore, in a comparative vasoconstriction test, a fatty ointment formulation of diflucortolone valerate was found to be statistically superior to corresponding formulations of fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate after 10 hours. nih.gov Similarly, a water-in-oil emulsion of diflucortolone valerate was more effective than cream formulations of fluocinonide, clobetasol-17-propionate, and betamethasone-17,21-dipropionate after eight hours. nih.gov
Table 2: Comparative Anti-inflammatory and Vasoconstrictive Effects of Diflucortolone Valerate
| Model | Comparison Compound | Relative Potency of Diflucortolone Valerate | Reference |
| Rat Ear Inflammation | Fluocortolone | ~3 times greater | hres.cahres.ca |
| Rat Ear Inflammation | Fluocinolone acetonide | Equal | hres.cahres.ca |
| Rat Ear Inflammation | Betamethasone-17-valerate | Equal | hres.cahres.ca |
| Rat Ear Inflammation | Beclomethasone dipropionate | Greater | hres.cahres.ca |
| Human Skin Vasoconstriction | Fluocortolone | 0.001% DFV as effective as 0.1% Fluocortolone | hres.cahres.ca |
| Human Skin Vasoconstriction | Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Superior (fatty ointment) | nih.gov |
| Human Skin Vasoconstriction | Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate | Superior (water-in-oil emulsion) | nih.gov |
| This table is interactive. Click on the headers to sort the data. |
Animal Models for Inflammatory Skin Conditions Research
The therapeutic potential of this compound for specific human skin diseases has been explored using relevant animal models that mimic the pathophysiology of these conditions.
Models for Atopic Dermatitis Research
Atopic dermatitis (AD) is a chronic inflammatory skin disease, and various animal models have been developed to study its pathogenesis and evaluate potential treatments. nih.govnih.govcriver.com These models often involve inducing an AD-like phenotype through the application of sensitizing agents or by using genetically predisposed animals. nih.govresearchgate.net While direct studies on this compound in these specific models are not extensively detailed in the provided results, the potent anti-inflammatory and immunosuppressive effects observed in other models are indicative of its potential efficacy in managing the inflammatory component of atopic dermatitis. researchgate.net The effectiveness of topical corticosteroids in atopic dermatitis is linked to their vasoconstrictive, anti-inflammatory, immunosuppressive, and antiproliferative effects. researchgate.net
Models for Psoriasis Research
Psoriasis is another chronic inflammatory skin condition for which animal models are crucial for drug development. nih.govmdpi.com The psoriasis plaque test, performed on psoriatic patients, is a clinical model to assess the efficacy of topical treatments. nih.gov In a study utilizing this test, a 0.3% concentration of diflucortolone valerate in a water-in-oil emulsion was found to be equipotent to preparations containing halcinonide, clobetasol-17-propionate, and desoximetasone. nih.gov It was also shown to be significantly superior to preparations with betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide. nih.gov This highlights the high potency of diflucortolone valerate in a clinically relevant setting for psoriasis.
Pharmacokinetic (PK) Studies in Preclinical Species
Pharmacokinetic studies are fundamental in drug development, providing critical data on the journey of a drug through an organism. biotechfarm.co.il For topically applied corticosteroids like this compound, these studies are essential to understand systemic exposure and local tissue distribution. hres.cahres.ca While comprehensive clinical pharmacokinetic data for this compound is not always available, preclinical studies in animal models offer significant insights. hres.cahres.ca The primary goal of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the active substance. europa.eu
Absorption and Distribution in Animal Tissues
The extent of percutaneous absorption of topical corticosteroids is influenced by multiple factors, including the formulation, the integrity of the skin barrier, and the area of application. hres.cahres.ca Studies in guinea pigs have been instrumental in elucidating the absorption and distribution of diflucortolone valerate, a closely related compound.
In guinea pigs with intact skin, the percutaneous absorption of diflucortolone valerate is minimal. nih.gov However, when the stratum corneum is compromised, absorption is significantly increased. nih.gov Research has shown that after topical application on guinea pig skin, an equilibrium between the inflow and outflow of the active ingredient is reached within just one hour. nih.gov
The distribution within the skin layers has also been quantified. In both in vivo studies in guinea pigs and in vitro studies using human skin, the concentration of the active ingredient is approximately 10⁻⁶ mol/l in the epidermis and decreases to about 10⁻⁷ mol/l in the corium. nih.gov
Once absorbed systemically, topical corticosteroids are distributed through pharmacokinetic pathways similar to those of systemically administered corticosteroids. hres.cahres.ca The liver is the primary site of metabolism for these compounds. hres.cahres.ca
Table 1: Percutaneous Absorption of Diflucortolone Valerate in Guinea Pigs This table is interactive. You can sort and filter the data.
| Condition of Skin | Formulation (0.03% Ointment) Absorption in 7h | Formulation (0.5% Ointment) Absorption in 7h |
|---|---|---|
| Intact | Slight | Slight |
| Stratum Corneum Removed | Almost quantitative | ~30% |
Table 2: Concentration of Active Ingredient in Skin Layers This table is interactive. You can sort and filter the data.
| Skin Layer | Concentration (Guinea Pig in vivo, Human in vitro) |
|---|---|
| Epidermis | ~10⁻⁶ mol/l |
| Corium | ~10⁻⁷ mol/l |
Excretion Pathways in Animal Models
Following absorption and metabolism, topical corticosteroids are primarily excreted by the kidneys. hres.cahres.ca Some corticosteroids and their metabolites are also eliminated through the bile. hres.cahres.ca Animal models are crucial for understanding these excretion pathways, as they can predict how a drug will be eliminated from the human body. biotechfarm.co.il Studies in rats, dogs, and monkeys are often used to evaluate the fraction of a drug excreted unchanged in the urine, which provides insights into the extent of metabolism. nih.gov While specific data on the excretion of this compound in different animal models is not detailed in the provided search results, the general pathways for corticosteroids are well-established through such preclinical research. hres.cahres.ca
Drug Disposition Studies in Animal Models (ADME)
ADME studies, which encompass absorption, distribution, metabolism, and excretion, provide a complete picture of a drug's journey through the body. omicsonline.org Animal models are indispensable for this aspect of preclinical research. omicsonline.org For topical drugs like this compound, these studies help to correlate the drug's distribution and elimination with its potential efficacy and toxicology. bccrc.ca
Localized Deposition in Skin Layers
The therapeutic effect of a topical corticosteroid is dependent on its ability to penetrate the outer layers of the skin and accumulate at the site of inflammation. Nanoparticle-based formulations are being explored to enhance the delivery and deposition of topical drugs into the epidermis and dermis. nih.govresearchgate.net
Studies on diflucortolone valerate have provided specific details on its deposition in the skin layers of guinea pigs. As mentioned previously, the concentration reaches approximately 10⁻⁶ mol/l in the epidermis and 10⁻⁷ mol/l in the corium. nih.gov This demonstrates the ability of the compound to penetrate the stratum corneum and distribute within the underlying skin layers where inflammatory processes occur. An equilibrium of the active ingredient in the skin of the guinea pig is established quickly, within about one hour. nih.gov
Receptor Binding Kinetics and Pharmacological Modeling
Quantitative Analysis of Receptor-Ligand Interactions
The interaction between a ligand, such as diflucortolone (B194688) pivalate (B1233124), and its receptor is a dynamic process characterized by the formation and dissociation of the ligand-receptor complex. The rates of these processes determine the affinity of the ligand for the receptor and the duration of the pharmacological effect.
The equilibrium dissociation constant (Kd) is a fundamental parameter that quantifies the affinity of a ligand for its receptor. nih.gov It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. nih.gov A lower Kd value signifies a higher binding affinity, meaning that a lower concentration of the ligand is required to achieve significant receptor occupancy. nih.gov
In research, the Kd for new corticosteroids is often determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand (like [3H]-dexamethasone) from the glucocorticoid receptor is measured. nih.gov The results are often expressed as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone (B1670325). pharmgkb.org
Illustrative Glucocorticoid Receptor Binding Affinities
While specific data for diflucortolone pivalate is not available, the following table provides the relative binding affinities for other potent topical corticosteroids to illustrate the range of values observed in such studies.
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Mometasone Furoate | 2180 |
| Fluticasone (B1203827) Propionate (B1217596) | 1775 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 145 |
This data is illustrative and sourced from comparative studies of other corticosteroids. pharmgkb.orgresearchgate.net
Beyond the equilibrium state, the kinetics of receptor binding are described by the association rate constant (kon) and the dissociation rate constant (koff). nus.edu.sg
Association Rate Constant (kon): This constant reflects the rate at which the ligand binds to the receptor to form a complex. It is a measure of how quickly the drug-receptor interaction occurs. nus.edu.sg
Dissociation Rate Constant (koff): This constant represents the rate at which the ligand-receptor complex breaks apart. A slow koff, indicating a long residence time of the drug at the receptor, can contribute to a prolonged duration of action. nus.edu.sg
The equilibrium dissociation constant (Kd) is mathematically related to these rate constants by the equation: Kd = koff / kon . nus.edu.sg Thus, a high affinity (low Kd) can result from a very fast association rate, a very slow dissociation rate, or a combination of both.
For corticosteroids, a slow dissociation from the glucocorticoid receptor is often considered a desirable characteristic for sustained anti-inflammatory activity at the site of application. While specific kon and koff values for this compound have not been documented in the reviewed literature, its classification as a potent corticosteroid suggests that it likely possesses favorable binding kinetics.
Methodological Considerations in Receptor Binding Studies
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov In the context of corticosteroid research, SPR can be employed to measure the binding of compounds like this compound to immobilized glucocorticoid receptors. The technique works by detecting changes in the refractive index at the surface of a sensor chip as the ligand flows over it and binds to the receptor. nih.gov This allows for the direct measurement of both the association and dissociation phases of the interaction, providing data to calculate kon, koff, and subsequently Kd. nih.gov
The advantages of SPR include its high sensitivity and the ability to obtain kinetic data without the need for radioactive or fluorescent labels, which could potentially alter the binding characteristics of the ligand. nih.gov
In any receptor binding assay, rigorous data normalization and statistical analysis are essential to ensure the validity and reproducibility of the results.
Data Normalization: Raw binding data is often normalized to account for experimental variability. This can involve normalizing data to internal controls, such as the binding of a well-characterized reference compound like dexamethasone. pharmgkb.org In cellular assays, results may be normalized to total protein concentration to correct for differences in cell number. nih.gov
Statistical Analysis: Statistical models are applied to analyze the binding data and derive the kinetic parameters. For instance, Scatchard analysis has traditionally been used to determine Kd and the maximum number of binding sites (Bmax) from saturation binding experiments. nih.gov More modern approaches involve fitting the data to specific binding models using non-linear regression analysis, which can provide more accurate estimates of the binding constants. ijdvl.com When comparing different compounds or resolving discrepancies in reported values, meta-analytical approaches may be employed. pharmgkb.org
Theoretical Receptor Models and Pharmacological Response
The binding of this compound to the glucocorticoid receptor is the initiating step in a complex series of events that leads to a pharmacological response. Theoretical models help to conceptualize and predict how receptor binding translates into cellular effects.
Upon binding its ligand, the glucocorticoid receptor, which resides in the cytoplasm in an inactive complex with heat shock proteins, undergoes a conformational change. researchgate.net This change causes the dissociation of the chaperone proteins and the translocation of the activated ligand-receptor complex into the nucleus. researchgate.net
Once in the nucleus, the complex can modulate gene expression through several mechanisms:
Transactivation: The receptor-ligand complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.
Transrepression: The complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.
Mathematical models have been developed to describe the dynamics of these processes, including ligand binding, receptor translocation, and gene regulation. nih.gov These models can help to interpret the relationship between the binding affinity and kinetics of a drug like this compound and the magnitude and duration of its anti-inflammatory effect. For instance, a model might predict how a drug's residence time at the receptor influences the duration of gene repression.
Two-State Receptor Models and Conformational Dynamics
The interaction of corticosteroids with the glucocorticoid receptor (GR) can be conceptualized using a two-state allosteric model. karger.com In this model, the receptor is presumed to exist in an equilibrium between two primary conformations: an inactive, "tense" state (Rt) and an active, "relaxed" state (Rr). karger.com Ligand binding influences this equilibrium.
Agonists , such as this compound, are thought to have a higher affinity for the Rr state, thereby stabilizing this conformation and shifting the equilibrium towards the active form. karger.com It is the steroid-bound Rr state that becomes activated and can translocate to the nucleus to modulate gene expression. karger.com
Antagonists would preferentially bind to the Rt state, stabilizing the inactive conformation. karger.com
Partial agonists would exhibit binding to both states. karger.com
The binding of a ligand induces conformational changes in the receptor, a concept central to its activation. nih.govmdpi.com Upon binding, the GR undergoes a conformational shift that facilitates its dissociation from a chaperone protein complex and subsequent translocation to the cell nucleus. nih.govmdpi.com The dynamics of these conformational changes are crucial for the ultimate biological response. While this model is generally accepted for glucocorticoids, specific studies detailing the conformational dynamics of the GR when bound to this compound are not readily found.
Intrinsic Efficacy (ε) Parameter Characterization
Intrinsic efficacy (ε) is a parameter that quantifies the ability of a drug-receptor complex to produce a response. nih.gov It essentially separates the binding event from the activation event. A full agonist would have a high intrinsic efficacy, while a partial agonist would have an intermediate value, and an antagonist would have an efficacy of zero.
A general two-state receptor model can incorporate an intrinsic efficacy parameter to better characterize the ligand's ability to activate the receptor. nih.gov However, the specific intrinsic efficacy (ε) of this compound for the glucocorticoid receptor has not been characterized in the available literature. Determining this value would require specific experimental assays that measure the degree of receptor activation upon binding of this compound, independent of downstream signaling events.
Post-Activation Signal Transduction and Gain (γ) Parameters
Once the glucocorticoid receptor is activated, it initiates a cascade of intracellular events, primarily through genomic mechanisms involving the regulation of gene transcription. nih.goversnet.org This process is complex and can be influenced by various factors within the cell, leading to an amplification of the initial signal.
Pharmacological models can incorporate a "gain" parameter (γ) to represent this post-activation signal amplification. nih.gov This parameter would account for the cellular machinery that translates receptor activation into a final biological effect. The anti-inflammatory effects of corticosteroids, for instance, are a result of influencing multiple signal transduction pathways. ersnet.org Glucocorticoids can trans-repress inflammatory enzymes and increase the transcription of endogenous inhibitors of these pathways. ersnet.org They can also activate anti-inflammatory genes by binding to glucocorticoid response elements (GREs) in the promoter regions of these genes. ersnet.org
While the general pathways of glucocorticoid signal transduction are well-documented, the specific gain parameters (γ) associated with this compound's action on these pathways have not been quantitatively determined in the reviewed literature. Such a characterization would be essential for a complete pharmacological model.
Integration of Binding and Response Data
A comprehensive understanding of a drug's pharmacology requires the integration of receptor binding data with the resulting biological response. nih.gov For corticosteroids, this involves correlating the affinity and kinetics of receptor binding with clinical or cellular outcomes, such as anti-inflammatory effects. researchgate.net
Studies on other corticosteroids, like fluticasone propionate, have successfully linked binding kinetics—specifically the association and dissociation rates—to the equilibrium dissociation constant (Kd) and relative receptor affinity (RRA). nih.gov A slower dissociation rate, for example, can lead to a longer duration of action at the receptor, which may correlate with higher potency. nih.gov A study on diflucortolone valerate (B167501), a related compound, did note the determination of its binding to the cytoplasmic corticoid receptor in rats, which is a step towards this integrated understanding. nih.gov
However, a complete pharmacological model for this compound that integrates its specific binding kinetics with its functional response, incorporating parameters like intrinsic efficacy (ε) and signal gain (γ), is not available in the current body of scientific literature. The development of such a model would be a valuable contribution to understanding the precise mechanism of action of this potent corticosteroid.
Metabolic Pathways and Biotransformation Research
Hepatic Metabolism and Degradation Pathways
The biotransformation of diflucortolone (B194688) pivalate (B1233124) is a critical area of research, primarily focusing on its conversion in the liver, the main site of drug metabolism. The metabolic processes are designed to convert the lipophilic compound into more water-soluble forms for easier excretion.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is essential for the Phase I metabolism of a vast number of drugs. nih.govmdpi.com Specifically, the CYP3A subfamily, with CYP3A4 being the most significant isoform, is responsible for metabolizing over 50% of clinically used medicines. medsafe.govt.nz This family of enzymes plays a crucial role in the biotransformation of endogenous compounds like steroid hormones and xenobiotics such as glucocorticoids. medsafe.govt.nzmdpi.com
Glucocorticoids themselves are known to be substrates and inducers of CYP3A4. medsafe.govt.nz The metabolism of diflucortolone, the active component of diflucortolone pivalate, is therefore expected to be significantly influenced by the CYP3A family. These enzymes catalyze oxidative reactions, which are fundamental steps in the degradation of the steroid structure. frontiersin.orgnih.gov The activity of CYP3A4 can vary considerably among individuals due to genetic polymorphisms and environmental factors, which can, in turn, affect the metabolic rate of steroid drugs. mdpi.comnih.gov The expression and function of CYP3A enzymes are vital for both the detoxification and potential bioactivation of drug molecules. nih.gov
Once the active compound, diflucortolone, is released, it undergoes extensive Phase I metabolism primarily in the liver. The primary reactions are catalyzed by cytochrome P450 enzymes and include oxidations such as hydroxylations and dehydrogenations. mdpi.comumweltbundesamt.de These reactions introduce or expose functional groups on the steroid molecule, increasing its polarity.
While specific, comprehensively identified metabolites for this compound are not detailed in the provided search results, the metabolic pathways for similar glucocorticoids are well-documented. Based on the metabolism of other corticosteroids, the expected biotransformation products would include hydroxylated and dehydrogenated derivatives. umweltbundesamt.de For instance, studies on other glucocorticoids in contact with activated sludge, a complex microbial environment also used to study biotransformation, have identified products of ∆1-dehydrogenation and various oxidative side-chain degradations. umweltbundesamt.de These findings suggest that similar metabolic conversions are plausible for diflucortolone in the liver.
Table 1: Postulated Metabolic Reactions for Diflucortolone
| Reaction Type | Catalyzing Enzyme Family | Resulting Product Type | Significance |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated metabolites | Increases water solubility for excretion. mdpi.com |
| Dehydrogenation | Dehydrogenases/CYP450 | Keto-metabolites | Alters biological activity and facilitates further conjugation. umweltbundesamt.de |
This compound is a pro-drug, meaning its therapeutic activity is dependent on its bioconversion in the body. The initial and most crucial metabolic step is the hydrolysis of the pivalate ester bond at the C21 position. This reaction is catalyzed by ubiquitous esterase enzymes found in the skin and plasma.
The hydrolysis reaction cleaves the molecule into two parts:
Fluocortolone (B1672899) : The pharmacologically active corticosteroid.
Pivalic Acid : An inactive byproduct.
The introduction of the pivalate ester moiety enhances the lipophilicity of the drug, which improves its penetration through the skin and other biological membranes. Following hydrolysis, the released fluocortolone becomes available to exert its anti-inflammatory effects. Subsequently, fluocortolone enters systemic circulation and is transported to the liver, where it undergoes further degradation through the pathways described previously, primarily involving cytochrome P450 enzymes.
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are fundamental tools used during the early stages of drug discovery to predict the metabolic fate of a new chemical entity (NCE) in vivo. nih.gov These assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, typically using liver microsomes, S9 fractions, or hepatocytes, which contain cytochrome P450 enzymes. nih.govgoogle.com
The primary parameters determined from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov These values provide an estimate of how quickly a compound is metabolized. A compound with high metabolic stability (long half-life, low clearance) may persist longer in the body, while a compound with low stability is cleared more rapidly. This information is crucial for predicting in vivo pharmacokinetic parameters such as bioavailability and clearance. nih.gov For a topical corticosteroid like this compound, understanding its stability in the presence of metabolic enzymes helps in designing compounds that have an optimal duration of action and minimized systemic exposure.
Table 2: Conceptual Data from an In Vitro Metabolic Stability Assay
| Parameter | Description | Potential Implication for this compound |
|---|---|---|
| In Vitro Half-life (t½) | The time taken for 50% of the compound to be metabolized in the assay. nih.gov | A moderate half-life would suggest sufficient stability to act locally before systemic clearance. |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. nih.gov | A lower CLint might indicate less extensive first-pass metabolism, which is relevant if systemically absorbed. |
Computational and Systems Biology Approaches to Metabolism
Genome-Scale Metabolic Models (GSMMs) are mathematical frameworks that represent the entire set of metabolic reactions within an organism or a specific cell type, such as a human hepatocyte. nih.govfrontiersin.org These models are constructed based on genomic and biochemical data and can be used to simulate metabolic fluxes and predict the metabolic capabilities of a system under various conditions. frontiersin.orgmdpi.com
For a compound like this compound, GSMMs offer a powerful computational platform to:
Predict Metabolic Pathways : By integrating data on human metabolic enzymes, a GSMM can simulate the potential biotransformation routes for the drug, including reactions catalyzed by the CYP3A family. nih.gov
Identify Potential Metabolites : The model can predict the formation of various metabolites, helping to guide analytical efforts for their identification in in vitro and in vivo studies. researchgate.net
Analyze Drug-Metabolism Interactions : GSMMs can be used to study how this compound might affect endogenous metabolic pathways or how its metabolism could be altered by co-administered drugs. researchgate.net
Understand Variability : By constraining the model with data from different individuals (e.g., genetic variants of CYP enzymes), GSMMs can help explore the basis for inter-individual differences in drug metabolism. mdpi.com
The application of GSMMs can enhance the understanding of the complex metabolic network involved in the biotransformation of corticosteroids and aid in predicting potential drug interactions and metabolic outcomes in a systems-level context. researchgate.net
Integration of Omics Data (e.g., Proteomics, Metabolomics)
The comprehensive analysis of the metabolic pathways of this compound can be significantly enhanced by the integration of proteomics and metabolomics data. This multi-omics approach provides a holistic view of the molecular changes occurring in response to the compound, from the protein level down to the small-molecule metabolites.
Proteomics focuses on the large-scale study of proteins, including their expression levels and post-translational modifications. In the context of this compound metabolism, proteomics can identify the specific enzymes, such as esterases and cytochrome P450 isoforms, that are upregulated or activated to catalyze the biotransformation of the parent drug. By comparing the proteome of tissues or cells before and after exposure to this compound, researchers can pinpoint the key enzymatic players involved in its breakdown.
Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, complements proteomics by identifying and quantifying the resulting metabolites. For this compound, this would involve the detection of the primary hydrolytic product, diflucortolone, as well as subsequent metabolites formed through oxidation or conjugation.
The true power of this approach lies in the integration of these datasets . For instance, an observed increase in a particular cytochrome P450 enzyme (proteomics data) can be directly correlated with the appearance of a specific hydroxylated metabolite of diflucortolone (metabolomics data). This integration allows for the construction of detailed metabolic networks, offering a more complete picture of the drug's fate within the body. While specific integrated omics studies focused solely on this compound are not widely available in public literature, the principles of this approach are well-established in drug metabolism research. nih.govcreative-proteomics.commdpi.com
A study on the biotransformation of a related compound, diflucortolone valerate (B167501), in human subjects identified several key metabolites through chromatographic analysis of plasma and urine. nih.gov This type of foundational metabolic information provides a roadmap for more targeted and comprehensive omics studies.
Table 1: Potential Applications of Omics in this compound Research
| Omics Branch | Application in this compound Metabolism Research |
| Proteomics | Identification of specific esterases responsible for the hydrolysis of the pivalate ester. Pinpointing cytochrome P450 enzymes involved in subsequent oxidative metabolism. |
| Metabolomics | Quantification of this compound, its active metabolite diflucortolone, and other downstream metabolites in various biological matrices. |
| Integrated Omics | Correlation of specific enzyme expression with metabolite formation to validate metabolic pathways. Construction of comprehensive metabolic networks. |
Prediction of Metabolic Fate in Research Models
Predicting the metabolic fate of a drug candidate in the early stages of development is a key goal of modern pharmaceutical research. This is often achieved through a combination of in vitro studies and in silico (computational) modeling. nih.gov
In Vitro Research Models: The biotransformation of corticosteroids can be investigated using various in vitro models. A study on diflucortolone valerate utilized skin samples from rats, guinea pigs, and humans to examine its hydrolysis. nih.gov The study found that the ester is hydrolyzed to diflucortolone and the corresponding carboxylic acid. nih.gov The rate of this hydrolysis varied significantly between species, being much slower in human skin. nih.gov This highlights the importance of using relevant research models to accurately predict metabolic fate in humans. Similar in vitro models, such as human liver microsomes or recombinant enzymes, could be employed to predict the metabolic pathways of this compound.
In Silico Prediction Models: Computational tools play an increasingly important role in predicting drug metabolism. nih.gov These models use the chemical structure of a compound to predict its likely sites of metabolism and the enzymes involved. For a steroid like this compound, these models could predict the likelihood of hydrolysis of the pivalate ester and identify potential sites for oxidation on the steroid backbone by cytochrome P450 enzymes. While specific in silico prediction studies for this compound are not prominently featured in the literature, the general methodologies are robust. mdpi.com For example, the prediction of metabolism for other steroids has been successfully demonstrated using programs that analyze the molecule's structure and its affinity for various metabolic enzymes. mdpi.com
Research on diflucortolone valerate has provided valuable insights into its metabolic fate in humans. Following intravenous administration, the ester is rapidly hydrolyzed, and the resulting diflucortolone has a plasma half-life of 4-5 hours. nih.gov The primary metabolites identified were diflucortolone and 11-keto-diflucortolone, with further metabolites also being detected. nih.gov Elimination was found to be rapid and complete, primarily through urine and feces as unconjugated steroids, glucuronides, and sulphates. nih.gov These findings in a closely related molecule serve as a strong predictive framework for the metabolic fate of this compound.
Table 2: Key Metabolites Identified in Diflucortolone Valerate Research
| Compound | Role in Biotransformation |
| Diflucortolone | Active metabolite resulting from the hydrolysis of the valerate ester. nih.govnih.gov |
| 11-keto-diflucortolone | A further metabolite formed from diflucortolone. nih.gov |
| Valeric Acid | Byproduct of the hydrolysis of diflucortolone valerate. nih.gov |
Analytical Chemistry Research Methods and Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the molecular structure of diflucortolone (B194688) pivalate (B1233124) and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for the structural elucidation of complex molecules like diflucortolone pivalate. researchgate.netresearchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for confirming the identity and structure of this compound. The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C-NMR spectrum reveals the number of non-equivalent carbons and their bonding environment. researchgate.netresearchgate.net The combined analysis of both spectra allows for a complete assignment of the hydrogen and carbon atoms within the this compound molecule. preprints.orgscielo.br
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Atom Type | Exemplary ¹H Chemical Shift (ppm) | Exemplary ¹³C Chemical Shift (ppm) |
| Steroidal Protons | 0.8 - 7.3 | 15 - 190 |
| Pivalate Protons | ~1.2 | ~39 (quaternary C), ~27 (methyl C) |
| Carbonyl Carbons | - | >170 |
| Olefinic Carbons | - | 120 - 170 |
Note: This table provides a generalized range of chemical shifts. Actual values can vary based on the solvent and instrument parameters.
Due to the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for the analysis of this compound. nsf.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. mdpi.com The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, making this technique excellent for confirming the presence and substitution pattern of fluorine in the molecule. nsf.govmagritek.com It is also a valuable tool for detecting and quantifying any fluorine-containing impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. measurlabs.comresearchgate.net HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy, typically within a few parts per million (ppm). nih.gov This capability enables the differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. nih.govchemrxiv.org Fragmentation patterns obtained from HRMS experiments can further aid in structural confirmation. researchgate.net
Chromatographic Methods for Quantification and Impurity Profiling
Chromatographic techniques are essential for separating this compound from related substances and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the assay and impurity analysis of this compound in both bulk drug substance and finished pharmaceutical products. nih.gov Method development focuses on achieving optimal separation between the main compound and any potential process impurities or degradation products. researchgate.netsemanticscholar.orgbibliotekanauki.pl
A typical reversed-phase HPLC method utilizes a C18 or C8 stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run under isocratic or gradient conditions to achieve the desired separation. researchgate.netbibliotekanauki.plgoogle.com Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits significant absorbance, such as 238-240 nm. researchgate.netsemanticscholar.orgnih.gov The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.netsemanticscholar.orgbibliotekanauki.pl
Table 2: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | Octadecylsilane (C18) bonded silica, 5 µm |
| Column Dimensions | 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile and/or Methanol mixed with water or buffer researchgate.netgoogle.com |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.netsemanticscholar.org |
| Detection Wavelength | 240 nm researchgate.netsemanticscholar.org |
| Column Temperature | 40 °C researchgate.net |
| Injection Volume | 20 µL researchgate.net |
Note: These parameters are illustrative and require optimization for specific analytical applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC with UV detection, making it a powerful tool for the analysis of this compound, especially at low concentrations.
The high sensitivity of LC-MS/MS is particularly advantageous for applications such as pharmacokinetic studies, residue analysis, and the detection of trace-level impurities. Optimization of both the chromatographic separation and the mass spectrometric conditions is essential to achieve the desired levels of sensitivity and selectivity. chromatographyonline.com
For the chromatographic part, parameters such as column chemistry, mobile phase composition (including pH and additives), and gradient elution profile are fine-tuned to achieve sharp, symmetrical peaks with minimal background noise. chromatographyonline.com The use of smaller particle size columns (e.g., in ultra-high-performance liquid chromatography or UHPLC) can lead to narrower peaks and thus increased sensitivity. sci-hub.box
In terms of mass spectrometry, the instrument is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for this compound and then monitoring for one or more of its characteristic product ions. This process significantly enhances selectivity by filtering out background noise and interferences from the sample matrix. lcms.cz The optimization of MS parameters includes tuning the ionization source conditions (e.g., electrospray ionization - ESI), collision energy, and gas pressures to maximize the signal intensity of the target analyte. chromatographyonline.com
Table 2: Key Parameters for LC-MS/MS Optimization
| Parameter | Considerations for Optimization |
|---|---|
| Ionization Mode | Positive or negative ion mode, depending on the analyte's structure. Corticosteroids often ionize well in positive mode. |
| Precursor Ion Selection | Typically the protonated molecule [M+H]+ or an adduct ion. |
| Product Ion Selection | Selection of stable and abundant fragment ions for MRM transitions. |
| Collision Energy | Optimized for each MRM transition to maximize the product ion signal. |
| Mobile Phase Additives | Use of volatile additives like formic acid or ammonium formate to enhance ionization. lcms.cz |
The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates necessitates extensive sample cleanup to remove interfering endogenous components. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. researchgate.net
SPE allows for the selective isolation and concentration of the analyte from the sample matrix. researchgate.net The process typically involves four steps: conditioning the SPE sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net
The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is often suitable. nih.gov The wash and elution solvents are carefully selected to ensure that interferences are removed without significant loss of the analyte, and then the analyte is efficiently recovered in a clean extract. labrulez.com
The resulting extract is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase, thereby concentrating the analyte and further enhancing the sensitivity of the method. nih.gov
Reference Standards and Quality Control in Research
The use of well-characterized reference standards is fundamental to ensuring the accuracy and reliability of any analytical measurement. For this compound, an official reference standard from a pharmacopeia (e.g., British Pharmacopoeia, United States Pharmacopeia) would be the primary choice for quality control testing and research applications. pharmacopoeia.com
These reference standards are highly purified and extensively characterized using a battery of analytical techniques to confirm their identity and purity. nih.gov The characterization data for a reference standard typically includes results from techniques such as:
Chromatographic purity: HPLC or GC to determine the presence of any impurities. nih.gov
Identity: Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Water content: Karl Fischer titration.
Residual solvents: Headspace GC.
Inorganic impurities: Sulfated ash/residue on ignition.
In research settings, a primary reference standard is used to calibrate analytical instruments and to quantify the analyte in test samples. Secondary or working standards, which are calibrated against the primary reference standard, are often used for routine analyses.
The quality control of analytical methods in research involves regular system suitability testing to ensure the performance of the chromatographic system, the use of control samples to monitor the accuracy and precision of the method over time, and participation in proficiency testing schemes where available.
Structure Activity Relationship Sar Investigations
Influence of Chemical Modifications on Receptor Affinity
The affinity of diflucortolone (B194688) pivalate (B1233124) for the glucocorticoid receptor (GR), a key determinant of its potency, is significantly influenced by specific halogen and methyl substitutions on the steroid backbone.
Role of Halogenation (e.g., 6α and 9α Fluorine)
The introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus is a critical modification that substantially enhances the glucocorticoid activity of diflucortolone pivalate. researchgate.net Halogenation, particularly at the C9 position, is known to increase the affinity of the steroid for the GR. researchgate.net This modification enhances both glucocorticoid and mineralocorticoid activity. researchgate.net The presence of fluorine, an electron-withdrawing group, is thought to positively influence the electronic environment of the steroid, thereby promoting a more stable interaction with the receptor binding site. researchgate.netnih.gov The simultaneous halogenation at both the 6α and 9α positions results in a compound with the highest potency. ijdvl.com
Impact of Methyl Substitutions (e.g., 16α Methyl Group)
The inclusion of a methyl group at the 16α position serves a dual purpose in refining the pharmacological profile of this compound. This substitution not only enhances its glucocorticoid activity but, crucially, it also minimizes undesirable mineralocorticoid effects. researchgate.net The 16α-methyl group is believed to induce a conformational change in the D-ring of the steroid, which can lead to a more favorable interaction with the GR. Furthermore, this methyl group provides steric hindrance that can protect the steroid from metabolic degradation, thereby prolonging its duration of action.
Ester Moiety and its Contribution to Pharmacological Profile
The esterification of the C21 hydroxyl group with pivalic acid to form this compound is a key determinant of its pharmacokinetic properties, particularly its ability to penetrate the skin.
Pivalate Ester vs. Other Ester Derivatives (e.g., Valerate)
The choice of the pivalate ester over other ester derivatives, such as valerate (B167501), is a deliberate strategy to optimize the therapeutic index of the drug. While both pivalate and valerate esters enhance lipophilicity, the bulky nature of the pivalate group can influence the rate of hydrolysis by cutaneous esterases. This controlled release of the active diflucortolone molecule at the site of action can contribute to a more sustained therapeutic effect. In comparative studies, diflucortolone valerate has demonstrated potent anti-inflammatory effects, being equipotent to fluocinolone (B42009) acetonide and betamethasone-17-valerate (B13397696) in some assays. hres.cahres.ca A double-blind contralateral study comparing diflucortolone valerate and flumethasone (B526066) pivalate in various dermatoses found that diflucortolone offered better results in psoriasis and eczema. nih.gov
Lipophilicity Enhancement and Permeation Characteristics
The pivalate ester significantly increases the lipophilicity of the diflucortolone molecule. researchgate.net This enhanced fat-solubility is crucial for its ability to permeate the stratum corneum, the outermost layer of the skin, and reach the target cells in the epidermis and dermis. researchgate.netijdvl.com The relationship between lipophilicity and skin permeability is often parabolic, with an optimal range for maximal penetration. nih.gov While increased lipophilicity generally favors skin penetration, excessive lipophilicity can lead to retention within the stratum corneum, limiting bioavailability in deeper skin layers. The pivalate ester appears to strike a favorable balance, facilitating effective delivery of the active steroid to the site of inflammation. It's important to note that while diflucortolone valerate is rapidly hydrolyzed in guinea pig or rat skin, this process is significantly slower in human skin. epa.gov
Comparative SAR Studies with Other Glucocorticoids
The potency of this compound is best understood in the context of its comparison with other topical corticosteroids. These studies highlight the collective contribution of its unique structural features.
The combination of 6α,9α-difluorination and 16α-methylation places this compound in the category of potent corticosteroids. tswassist.com In a vasoconstrictor assay, a common method for assessing the potency of topical corticosteroids, diflucortolone valerate demonstrated a faster blanching effect compared to fluocinolone acetonide and betamethasone (B1666872) valerate ointments. researchgate.net Another study comparing 0.3% diflucortolone valerate ointment to 0.05% clobetasol (B30939) propionate (B1217596) ointment concluded that the two compounds were of equal clinical efficacy in treating various dermatoses, although there was a trend for diflucortolone valerate to be more effective in eczema and clobetasol propionate in psoriasis. nih.gov
Table 1: Comparative Potency of Selected Topical Corticosteroids
| Corticosteroid | Potency Class | Key Structural Features |
| This compound | Potent | 6α,9α-difluoro, 16α-methyl, C21-pivalate ester |
| Betamethasone Valerate | Potent | 9α-fluoro, 16β-methyl, C17-valerate ester tswassist.com |
| Fluocinolone Acetonide | Potent | 6α,9α-difluoro, 16α,17α-acetonide tswassist.com |
| Clobetasol Propionate | Very Potent | 9α-fluoro, 16β-methyl, 21-chloro, C17-propionate ester msdmanuals.com |
| Hydrocortisone | Mild | No halogenation or C16-methylation tswassist.com |
| This table provides a simplified comparison. Potency can be influenced by the vehicle and concentration. |
Analog Comparisons in Glucocorticoid Receptor Binding
The affinity with which a corticosteroid binds to the glucocorticoid receptor is a crucial factor in determining its potency. Research has consistently shown that even minor alterations to the steroid's structure can significantly impact its binding affinity. touro.edu The chemical structure of this compound, characterized by fluorine atoms at positions 6 and 9, a methyl group at position 16, and a pivalate ester at the 21-position, confers a high potency. ontosight.ai
The introduction of fluorine atoms is a key strategy for enhancing GR activity. An analog, diflucortolone valerate, which differs in the ester group at the C21 position, is also a potent corticosteroid, underscoring the importance of the core diflucortolone structure. hres.cahres.ca The binding affinity of a corticosteroid to the GR is directly correlated with its power. touro.edu Different corticosteroids exhibit varying affinities due to their unique structural differences. touro.edu The lipophilic nature of these molecules, enhanced by features like the pivalate ester, allows them to easily pass through the cell membrane to reach the cytosolic GR. nih.gov
Interactive Table Table 1: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA)¹ |
| Dexamethasone (B1670325) | 100 |
| Prednisolone | 19 |
| Mometasone Furoate | 2278 |
| Fluticasone (B1203827) Propionate | 1955 |
| Budesonide | 935 |
¹Relative Binding Affinity compared to dexamethasone. Data is illustrative and compiled from various scientific sources to show relative differences. Actual values can vary based on assay conditions.
Structural Determinants of Anti-inflammatory Potency
The potent anti-inflammatory effect of this compound is a result of several specific structural modifications to the basic steroid framework. These features optimize the molecule for receptor interaction, skin penetration, and metabolic stability.
6α,9α-Difluorination : The addition of fluorine atoms at both the 6α and 9α positions dramatically increases glucocorticoid activity. This is a common feature in many potent synthetic corticosteroids. researchgate.net The 9α-fluorine atom, in particular, enhances the intrinsic activity of the steroid.
16α-Methyl Group : Introducing a methyl group at the 16α position is a critical modification that enhances the selectivity of the steroid for the glucocorticoid receptor over the mineralocorticoid receptor. This helps to separate the desired anti-inflammatory effects from unwanted side effects related to salt and water balance.
21-Pivalate Ester : The esterification of the 21-hydroxyl group with pivalic acid to form this compound creates a more lipophilic molecule. This increased fat-solubility improves its ability to penetrate the outer layers of the skin, which is essential for a topical medication. researchgate.net This modification effectively creates a prodrug that is hydrolyzed in the tissue to release the active fluocortolone (B1672899) molecule.
Δ¹,⁴-Dien-3-one System : The double bonds in the A-ring of the steroid are crucial for high glucocorticoid activity, contributing to the necessary conformation for effective receptor binding.
Molecular Modeling Approaches to SAR Analysis
Computational chemistry provides powerful tools for understanding the interactions between a ligand like this compound and its receptor at the molecular level. nih.gov These methods complement experimental data and offer insights into the "why" behind observed SAR trends. acs.org
Steric and Electrostatic Field Analysis
Molecular modeling techniques such as molecular dynamics (MD) and docking have become essential in drug discovery. nih.gov These approaches can predict how a molecule like this compound fits into the ligand-binding pocket of the glucocorticoid receptor. researchgate.net The analysis of steric (size and shape) and electrostatic (charge distribution) fields is particularly important. The shape of the steroid and its various functional groups must be complementary to the receptor's binding site. acs.org The electrostatic potential created by electronegative atoms like oxygen and fluorine in the this compound structure is critical for forming favorable interactions with amino acid residues in the receptor, guiding the molecule into an active conformation. acs.orgresearchgate.net
Adduct Formation with Biological Macromolecules (e.g., Arginine)
While the primary mechanism of corticosteroid action is through non-covalent binding to the GR, the potential for these molecules to react and form covalent adducts with proteins is a subject of investigation. nih.gov The chemical structure of corticosteroids includes features that could potentially react with nucleophilic amino acid residues on proteins, such as arginine. nih.govresearchgate.net Studies have investigated the relationship between the ability of a corticosteroid to bind to arginine and hypersensitivity reactions, suggesting that this binding is dependent on the corticosteroid's intrinsic ability to degrade and react with the protein. nih.gov Such adduct formation with biological macromolecules could potentially be linked to some of the adverse effects associated with these drugs. google.com Arginine residues themselves are known to be critical for the catalytic activity of various enzymes and can be targets for chemical modification. nih.gov
Q & A
Q. What statistical methods are recommended for meta-analyses of therapeutic outcomes across heterogeneous studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
